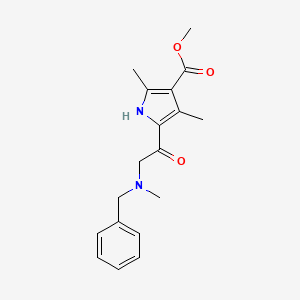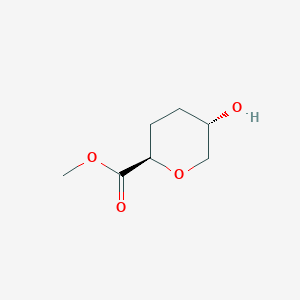
Trans-methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrans are six-membered oxygen-containing rings that are widely found in nature and are significant in various biological and chemical processes . This compound, in particular, is characterized by its trans configuration, which affects its chemical reactivity and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of methyl 5-hydroxy-2-oxo-2H-pyran-2-carboxylate with suitable reagents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the scale of production and the desired application of the compound .
化学反応の分析
Types of Reactions
Trans-methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .
科学的研究の応用
Trans-methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemicals and materials.
作用機序
The mechanism by which trans-methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to participate in various chemical reactions, influencing its activity and effectiveness .
類似化合物との比較
Similar Compounds
Trans-ethyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 5-hydroxy-2-oxo-2H-pyran-2-carboxylate: Differing by the presence of a carbonyl group.
2H-pyran-2-one derivatives: These compounds share the pyran ring structure but differ in functional groups and substitutions.
Uniqueness
Its trans configuration and hydroxyl group make it a valuable intermediate in various chemical syntheses .
特性
分子式 |
C7H12O4 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
methyl (2R,5S)-5-hydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C7H12O4/c1-10-7(9)6-3-2-5(8)4-11-6/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1 |
InChIキー |
CXCJZYYIQBOFPN-NTSWFWBYSA-N |
異性体SMILES |
COC(=O)[C@H]1CC[C@@H](CO1)O |
正規SMILES |
COC(=O)C1CCC(CO1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


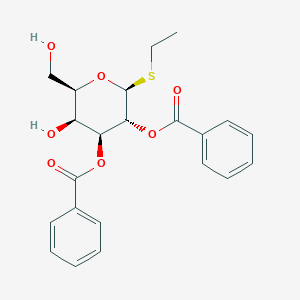

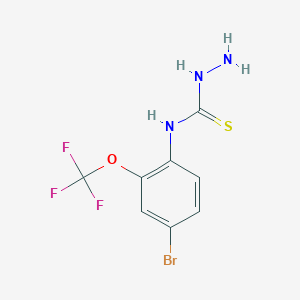
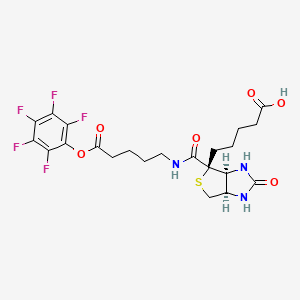
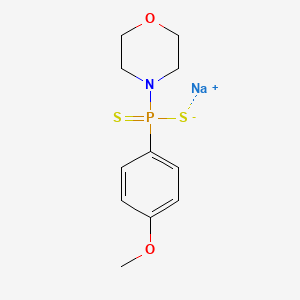

![(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone](/img/structure/B12856560.png)
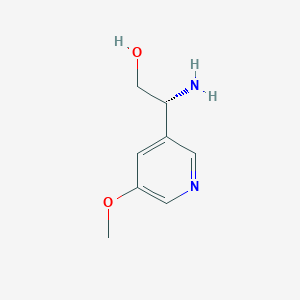
![5-Oxothiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12856577.png)
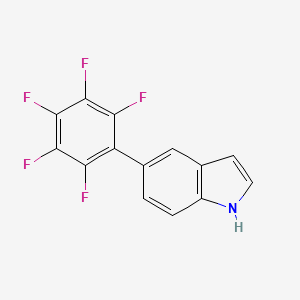
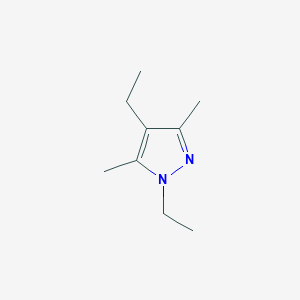
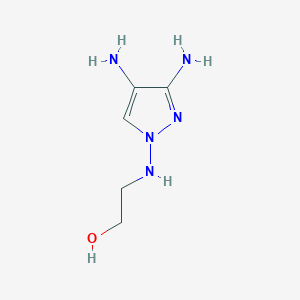
![2-Aminopyrimido[4,5-D]pyrimidin-4(3h)-One](/img/structure/B12856590.png)
